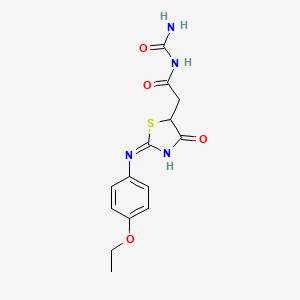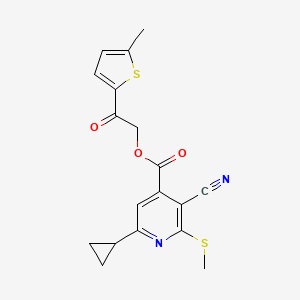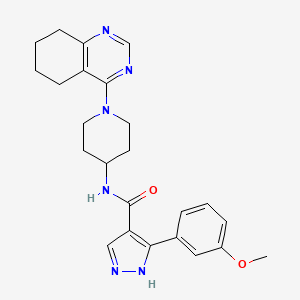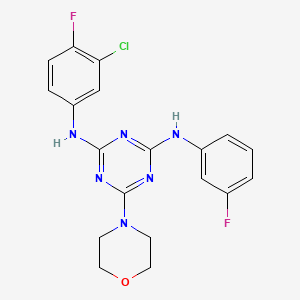
4-((1-(2,5-dimethylbenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinazolinone, which is a type of heterocyclic compound. Quinazolinones and their derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. Techniques such as NMR spectroscopy would likely be used to determine its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups would likely make it soluble in polar solvents .科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of quinazoline derivatives, including compounds structurally related to "4-((1-(2,5-dimethylbenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide", have been widely studied due to their potential applications in medicinal chemistry and materials science. Quinazoline derivatives are synthesized through various chemical reactions, including palladium-catalyzed amidation and reactions with benzyl alcohols in water, showcasing the versatility and potential for modification of these compounds for specific applications (Hikawa et al., 2012).
Antioxidant Studies
Quinazolin derivatives have been evaluated for their antioxidant properties. Compounds derived from quinazoline, through synthesis and characterization, have shown potential as antioxidants against various radicals, indicating their usefulness in creating protective agents against oxidative stress (Al-azawi, 2016).
Potential Anticancer Applications
Quinazoline derivatives exhibit a range of biological activities, including potential anticancer properties. Studies have shown that certain quinazoline compounds can induce autophagy and apoptosis in cancer cells, such as human lung adenocarcinoma A549 cells, suggesting their application in cancer therapy (Rim et al., 2014). Furthermore, the synthesis of quinazoline derivatives that block specific cellular receptors or channels indicates a strategic approach to designing novel anticancer agents.
Neurokinin-1 Receptor Antagonism
Quinazoline derivatives have also been explored for their role in neurokinin-1 receptor antagonism, showcasing their potential in treating conditions related to neurotransmitter regulation. The development of orally active, water-soluble neurokinin-1 receptor antagonists from quinazoline bases highlights their application in clinical settings for managing emesis and depression, among other conditions (Harrison et al., 2001).
作用機序
将来の方向性
特性
IUPAC Name |
4-[[1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-(3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N3O5/c1-20(2)13-14-33-30(36)24-11-9-23(10-12-24)18-35-31(37)26-16-28(39-5)29(40-6)17-27(26)34(32(35)38)19-25-15-21(3)7-8-22(25)4/h7-12,15-17,20H,13-14,18-19H2,1-6H3,(H,33,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFAFJDXDPXCLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC(C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2510408.png)
![2-methyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2510409.png)
![N-(5-chloro-2-methoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2510410.png)
![N-(2-{[4-(aminomethyl)oxan-4-yl]oxy}ethyl)-2-chloro-6-methylpyridine-3-sulfonamide hydrochloride](/img/structure/B2510411.png)


![tert-butyl N-{[(3R)-3-fluoropiperidin-3-yl]methyl}carbamate](/img/structure/B2510417.png)
![Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2510418.png)
![Ethyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2510419.png)
![2-[(4-Fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2510422.png)

